molecular formula C11H9NO3S2 B2533294 N-(thiophene-2-sulfonyl)benzamide CAS No. 80467-45-4

N-(thiophene-2-sulfonyl)benzamide

Cat. No.: B2533294
CAS No.: 80467-45-4
M. Wt: 267.32
InChI Key: KEGAPSWTDJXGFU-UHFFFAOYSA-N
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Description

N-(thiophene-2-sulfonyl)benzamide is an organic compound with the molecular formula C₁₁H₉NO₃S₂ and a molecular weight of 267.33 g/mol . It is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophene-2-sulfonyl)benzamide typically involves the reaction of thiophene-2-sulfonyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophene-2-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophene-2-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophene-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophene-2-sulfonyl)aniline
  • N-(thiophene-2-sulfonyl)phenylacetamide
  • N-(thiophene-2-sulfonyl)phenylurea

Uniqueness

N-(thiophene-2-sulfonyl)benzamide is unique due to its specific sulfonyl and benzamide functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

IUPAC Name

N-thiophen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGAPSWTDJXGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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